beta-L-mannopyranose

Carbohydrate Recognition Supramolecular Chemistry Anomeric Selectivity

β‑L‑Mannopyranose (CAS 12773‑34‑1) is the defined beta anomer of L‑mannose in the pyranose form—the enantiomer of common β‑D‑mannose. Unlike generic “L‑mannose” (an α/β mixture that rapidly mutarotates), this single anomer eliminates stereochemical ambiguity. It serves as a chiral HPLC standard, an essential negative control in β‑glycosidase assays (β‑glycosidases are D‑sugar specific), and a probe for dissecting lectin/receptor anomer selectivity (e.g., 83 µM vs 127 µM affinity differences). For experiments where anomeric configuration or absolute L‑stereochemistry is critical, only the pure β‑L‑mannopyranose ensures reproducible, interpretable results.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 12773-34-1
Cat. No. B8666706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-mannopyranose
CAS12773-34-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m0/s1
InChIKeyWQZGKKKJIJFFOK-YJRYQGEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Mannopyranose CAS 12773-34-1: A Defined L-Sugar Anomer for Stereochemical and Recognition Studies


Beta-L-mannopyranose (CAS 12773-34-1) is a monosaccharide belonging to the aldohexose series, specifically the beta anomer of L-mannose in the pyranose ring form [1]. It is an enantiomer of the naturally abundant beta-D-mannose, possessing identical physical properties except for the direction of optical rotation and interactions with chiral environments [2]. Its defined stereochemistry—L-configuration with beta-anomeric linkage—makes it a critical reference compound for studies requiring precise control of chirality and anomeric configuration.

Why Generic L-Mannose or D-Mannose Cannot Replace Beta-L-Mannopyranose in Chiral Applications


Generic substitution with L-mannose (a mixture of alpha and beta anomers) or the common D-mannose introduces uncontrolled stereochemical variables that can invalidate experimental results. L-Mannose is typically supplied as an equilibrium mixture of α- and β-L-mannopyranose, which mutarotates rapidly in solution [1]. D-Mannose, while structurally similar, is an enantiomer that exhibits opposite optical rotation and opposite binding affinities in chiral environments [2]. Thus, studies requiring a single, defined anomer or absolute L-stereochemistry demand the pure β-L-mannopyranose compound to ensure reproducibility and accurate interpretation of data.

Quantitative Differentiation of Beta-L-Mannopyranose vs. Alpha Anomer and Enantiomer in Binding and Recognition


Beta-L-Mannopyranoside Exhibits 1.5-Fold Higher Affinity than Alpha Anomer in Synthetic Receptor Binding

Second-generation diaminopyrrolic tripodal receptors show a clear preference for the β anomer of mannosides over the α anomer. In acetonitrile, the affinity of (S)-7 for a β-mannoside is 83 µM, compared to 127 µM for (R)-5 for an α-mannoside [1]. This represents a 1.53-fold higher affinity for the β configuration under identical conditions, demonstrating that the anomeric state significantly impacts molecular recognition events.

Carbohydrate Recognition Supramolecular Chemistry Anomeric Selectivity

Beta-Mannose Enantioselectively Extracted by Chiral Receptor While Alpha-Mannose Is Undetectable

A chiral pyrrolic tripodal receptor demonstrates enantioselective recognition, extracting β-mannose into benzene with 10% efficiency, whereas α-mannose is not detected at all under the same conditions [1]. This stark difference (10% vs 0%) highlights the receptor's strict discrimination based on anomeric configuration and underscores the unique binding epitope presented by β-L-mannopyranose.

Enantioselective Recognition Carbohydrate Binding Chiral Separation

Enantiomeric Specificity: Beta-L-Mannopyranose as the Non-Natural Substrate for Beta-Glycosidases

A broad-specificity beta-glycosidase from porcine kidney hydrolyzes beta-D-mannopyranosides but does not act on beta-L-mannopyranosides. The enzyme's substrate specificity is defined by stereochemical requirements, including an axial hydroxyl at C2 and an equatorial hydroxyl at C4 [1]. Beta-L-mannopyranose, having the opposite configuration at all chiral centers, is not a substrate. This establishes a clear functional dichotomy: β-D-mannopyranose is a substrate (rate data available), while β-L-mannopyranose is inert under the same conditions.

Enzyme Specificity Glycoside Hydrolases Stereochemistry

Optimal Application Scenarios for Beta-L-Mannopyranose Based on Quantitative Differentiation


Calibration Standard for Chiral Chromatography and Optical Purity Analysis

Beta-L-mannopyranose serves as an ideal standard for calibrating chiral HPLC columns and validating optical purity assays due to its well-defined and opposite optical rotation relative to beta-D-mannopyranose. While specific rotation values for the pure β anomer are scarce, the class-level inference from L-mannose ([α]D -13.8°) versus D-mannose ([α]D +14.2°) confirms its utility as an enantiomeric marker [1]. Its use ensures accurate determination of enantiomeric excess in synthetic L-sugar preparations.

Negative Control in Beta-Mannosidase and Glycosyltransferase Assays

Given the strict stereochemical requirements of beta-glycosidases for D-sugars (see Evidence Item 3), β-L-mannopyranose is an essential negative control in enzymatic assays. Its inclusion alongside β-D-mannopyranoside substrates confirms that observed activity is due to the natural D-enantiomer and not background hydrolysis or non-specific enzyme action. This is critical for validating results in glycobiology and enzyme engineering studies [1].

Probe for Mapping Carbohydrate-Binding Protein Specificity

The quantitative data on receptor anomer selectivity (83 µM vs 127 µM affinity) and enantioselective extraction (10% vs 0%) position β-L-mannopyranose as a valuable probe for dissecting the binding requirements of mannose-specific lectins and synthetic receptors. By comparing binding data for β-L-mannopyranose against its α anomer and D-enantiomer, researchers can elucidate the contributions of anomeric configuration and absolute stereochemistry to molecular recognition [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-L-mannopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.